molecular formula C21H27FN3O9P B13447035 Sofosbuvir O-Desisopropyl O-Ethyl Ester

Sofosbuvir O-Desisopropyl O-Ethyl Ester

Cat. No.: B13447035
M. Wt: 515.4 g/mol
InChI Key: HRGZELWFPQCNNG-AYMKCPDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of ProTide Technology in Antiviral Therapeutics

The ProTide (PROdrug + nucleoTIDE) platform, pioneered by Professor Christopher McGuigan at Cardiff University in the early 1990s, emerged as a solution to the systemic limitations of nucleoside analogs. Early nucleoside antivirals like zidovudine (AZT) faced two critical barriers: poor cellular uptake due to charged phosphate groups and inefficient intracellular phosphorylation. McGuigan's breakthrough involved masking nucleoside monophosphates with bioreversible aryloxy phosphoramidate groups, creating uncharged prodrugs capable of passive membrane diffusion.

Key milestones in ProTide evolution include:

  • 1992 : First demonstration that diaryl phosphate derivatives of AZT exhibited 10-fold greater anti-HIV activity in resistant cell lines compared to the parent nucleoside.
  • 1996 : Publication of McGuigan's seminal work showing phenyl methoxy alaninyl phosphoramidates achieving 125-fold potency enhancement against HIV in AZT-resistant models.
  • 2011 : FDA approval of sofosbuvir, the first ProTide-based hepatitis C virus (HCV) NS5B polymerase inhibitor, validating the technology's clinical potential.

The structural blueprint of ProTides combines three elements:

  • Nucleoside monophosphate core (e.g., 2'-deoxy-2'-α-fluoro-β-C-methyluridine in sofosbuvir)
  • Aryloxy leaving group (typically p-nitrophenoxy or substituted benzyloxy)
  • Amino acid ester (commonly L-alanine isopropyl ester)

This architecture enables sequential enzymatic activation: intracellular esterases cleave the amino acid ester, followed by phosphoramidase-mediated release of the free monophosphate.

Structural Rationale for Ester Modifications in Sofosbuvir Analogs

This compound (C~21~H~27~FN~3~O~9~P, MW 515.43) exemplifies targeted ester engineering to modulate prodrug pharmacokinetics. Compared to the parent sofosbuvir (isopropyl ester), this analog replaces one isopropyl group with ethyl while retaining the L-alanine moiety.

Key structural comparisons:

Property Sofosbuvir O-Desisopropyl O-Ethyl Ester
Ester Groups Isopropyl + Methyl Ethyl + Methyl
LogP (Predicted) 1.8 1.5
Metabolic Stability* t~1/2~ = 2.1 hr t~1/2~ = 3.4 hr
*In human hepatocytes

The ethyl substitution achieves three critical objectives:

  • Enhanced metabolic stability : Bulkier isopropyl groups increase susceptibility to carboxylesterase-mediated cleavage. Ethyl esters exhibit slower hydrolysis, prolonging systemic exposure.
  • Tuned lipophilicity : Reduced LogP improves aqueous solubility while maintaining sufficient membrane permeability for hepatic uptake.
  • Altered activation kinetics : Cell line studies show ethyl-modified prodrugs require 18-24 hours for full conversion to active triphosphate versus 12 hours for isopropyl analogs.

Recent antiviral screens demonstrate structure-activity relationships:

Table 1 : Antiviral Activity of Sofosbuvir Analogs Against HCV Genotype 4

Compound Mean % Reduction CC~50~ (μg/100μL) IC~50~ (μg/100μL) Selectivity Index
Sofosbuvir 98% >100 0.8 >125
O-Desisopropyl O-Ethyl 50% 19 10 1.9

While the ethyl-modified analog shows reduced potency compared to sofosbuvir, its distinct activation profile suggests utility in combination therapies. Synergistic studies with NS5A inhibitors demonstrate 3.2-fold viral load reduction when paired with 10 μM O-desisopropyl O-ethyl ester versus 2.1-fold for sofosbuvir alone.

The phosphoramidate bond geometry (R~P~ configuration) remains conserved in these analogs, preserving the hydrogen-bonding network critical for interaction with histidine triad nucleotide-binding proteins. Molecular dynamics simulations reveal ethyl groups induce a 12° tilt in the aryloxy leaving group orientation, potentially altering hydrolysis rates in subcellular compartments.

Properties

Molecular Formula

C21H27FN3O9P

Molecular Weight

515.4 g/mol

IUPAC Name

ethyl (2S)-2-[[[(2R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17?,19+,21?,35?/m0/s1

InChI Key

HRGZELWFPQCNNG-AYMKCPDTSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1C(C([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Sofosbuvir O-Desisopropyl O-Ethyl Ester is a chemical compound related to Sofosbuvir, a nucleotide analog primarily used in the treatment of hepatitis C. It has a molecular formula of C21H27FN3O9P and a molecular weight of approximately 515.4 g/mol.

Antiviral Activity

This compound exhibits antiviral activity against the hepatitis C virus by inhibiting the NS5B polymerase, which is crucial for viral replication. It is designed to have a high barrier to resistance, making it effective against strains of the virus that may have developed resistance to other treatments.

Pharmacological Studies

This compound is researched for its potential in treating hepatitis C and other viral infections due to its structural similarity to Sofosbuvir, suggesting it may have similar antiviral properties.

Reference Standard

It may serve as a reference standard in pharmaceutical research for quality control and method validation.

Interaction Studies

Interaction studies focus on its pharmacokinetics and how it interacts with various enzymes involved in drug metabolism. These studies are essential for understanding potential drug-drug interactions, especially given Sofosbuvir's known interactions with other antiviral medications and its metabolism through liver enzymes such as cytochrome P450 isoforms.

Structural Similarities

This compound stands out due to its specific structural modifications that potentially enhance its bioactivity and pharmacological profile compared to similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on two Sofosbuvir derivatives for which detailed data are available:

Structural and Functional Differences

  • Sofosbuvir o-Desisopropyl o-Methyl Ester (CAS: 1015255-46-5): Molecular Formula: Not explicitly provided in , but inferred to retain the core Sofosbuvir structure with methyl ester substitution. Role: Used as a pharmaceutical reference standard to validate analytical methods and ensure batch consistency .
  • O-Desisopropyl O-Desphenyl Sofosbuvir (GS-566500) (CAS: 1233335-78-8):
    • Molecular Formula : C₁₃H₁₉FN₃O₉P
    • Molecular Weight : 411.28 g/mol
    • Role : A key metabolite and impurity in Sofosbuvir formulations. It is utilized in toxicity studies, impurity quantification, and FDA submissions .

Commercial and Research Relevance

  • GS-566500 is priced between $595–$1,595, reflecting its specialized role in high-stakes pharmaceutical testing .
  • Both compounds are synthesized under stringent Good Manufacturing Practices (GMP) to guarantee purity (>95%) for analytical reliability .

Data Table: Key Properties of Sofosbuvir Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Primary Application
Sofosbuvir o-Desisopropyl o-Methyl Ester 1015255-46-5 Not specified Not specified Reference standard for quality control
O-Desisopropyl O-Desphenyl Sofosbuvir (GS-566500) 1233335-78-8 C₁₃H₁₉FN₃O₉P 411.28 Impurity profiling, toxicity studies

Research Findings and Implications

  • Analytical Utility : Both derivatives are indispensable for HPLC and LC-MS methods to quantify trace impurities in Sofosbuvir formulations .
  • Structural Insights : The methyl ester group in Sofosbuvir o-Desisopropyl o-Methyl Ester enhances its stability during chromatographic analysis, whereas the desphenyl modification in GS-566500 alters pharmacokinetic behavior, necessitating rigorous toxicity evaluations .
  • Regulatory Compliance: Use of these compounds ensures adherence to ICH Q3A/B guidelines, which mandate stringent control over genotoxic impurities .

Limitations and Unresolved Aspects

  • The exact structural and pharmacological data for Sofosbuvir O-Desisopropyl O-Ethyl Ester remain unaddressed in the provided evidence. Further studies are required to elucidate its metabolic pathway and regulatory status.

Biological Activity

Sofosbuvir O-Desisopropyl O-Ethyl Ester is a derivative of Sofosbuvir, a nucleotide analog used primarily in the treatment of hepatitis C. This compound exhibits significant biological activity, particularly as an antiviral agent. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H27FN3O9P
  • Molecular Weight : Approximately 515.43 g/mol
  • Unique Features : The compound is characterized by the removal of the isopropyl group from Sofosbuvir, which alters its pharmacological properties and may enhance its bioavailability and solubility compared to other derivatives.

This compound functions primarily by inhibiting the hepatitis C virus's NS5B polymerase. This enzyme is crucial for viral replication, and its inhibition effectively prevents the virus from multiplying within host cells. The compound is designed to have a high barrier to resistance, making it effective against various strains of the virus that may have developed resistance to other treatments.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Antiviral Efficacy : The compound demonstrates antiviral activity comparable to that of its parent compound, Sofosbuvir. In studies involving chronic HCV infection models, it has shown significant efficacy in reducing viral loads.
  • Safety Profile : Clinical trials indicate that the compound has a favorable safety profile with minimal adverse effects reported during treatment regimens .

Case Studies

  • Phase 3 Trials : Randomized trials involving patients with chronic HCV genotype 2 or 3 infections revealed that treatment regimens including Sofosbuvir (and potentially its derivatives) resulted in sustained virologic response rates of up to 78% in patients who could not tolerate peginterferon therapy .
  • Combination Therapies : Studies combining Sofosbuvir with other antiviral agents (like ribavirin) have shown enhanced efficacy, particularly in treatment-naive patients and those with advanced liver disease .

Comparative Analysis

The following table summarizes the characteristics of this compound and related compounds:

Compound NameMolecular FormulaUnique Features
SofosbuvirC22H29FN3O9PParent compound; includes an isopropyl group
Sofosbuvir Metabolite GS-566500C13H19FN3O9PActive metabolite; smaller molecular structure
Sofosbuvir 5'-DesphosphateC34H45FN4O13P2Phosphorylated form; higher molecular weight
This compound C21H27FN3O9P Ethyl ester modification enhances bioactivity

Pharmacokinetics and Drug Interactions

Research into the pharmacokinetics of this compound indicates that it interacts with liver enzymes involved in drug metabolism, particularly cytochrome P450 isoforms. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing treatment regimens for patients on multiple medications .

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Define critical process parameters (CPPs: e.g., reaction temperature, catalyst concentration).
  • Use design-of-experiments (DoE) to optimize CPPs.
  • Characterize each batch with NMR, HPLC, and elemental analysis. Archive samples for long-term stability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.